4-(4-TERT-BUTYLPHENYL)-6-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
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Overview
Description
4-(4-TERT-BUTYLPHENYL)-6-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-TERT-BUTYLPHENYL)-6-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the tert-butylphenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Attachment of the cyclohexenyl group: This can be done through a nucleophilic substitution reaction.
Incorporation of the methylthio group: This step may involve a thiolation reaction using a suitable thiol reagent.
Addition of the carbonitrile group: This can be achieved through a cyanation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-TERT-BUTYLPHENYL)-6-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new groups.
Addition: Addition reactions can be used to modify the double bonds present in the cyclohexenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are commonly used.
Addition: Catalysts such as palladium (Pd) or platinum (Pt) can facilitate addition reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-(4-TERT-BUTYLPHENYL)-6-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-TERT-BUTYLPHENYL)-6-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-TERT-BUTYLPHENYL)-6-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer specific properties and activities that are not present in similar compounds, making it valuable for various applications.
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-6-[2-(cyclohexen-1-yl)ethylamino]-2-methylsulfanylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4S/c1-24(2,3)19-12-10-18(11-13-19)21-20(16-25)22(28-23(27-21)29-4)26-15-14-17-8-6-5-7-9-17/h8,10-13H,5-7,9,14-15H2,1-4H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRQESOABXUIBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NCCC3=CCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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